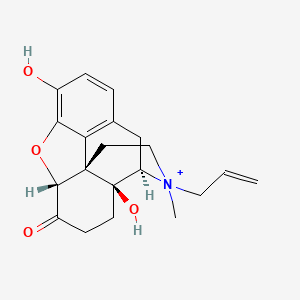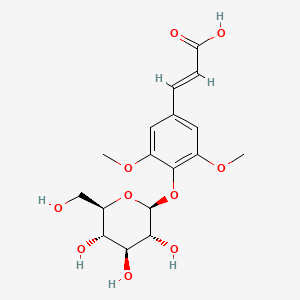
Sinapic acid O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-beta-D-glucosyl-trans-sinapic acid is a beta-D-glucoside resulting from the formal condensation of the phenolic hydroxy group of trans-sinapic acid with beta-D-gucopyranose. It is a dimethoxybenzene, a monosaccharide derivative, a methoxycinnamic acid and a beta-D-glucoside. It derives from a trans-sinapic acid. It is a conjugate acid of a 4-O-beta-D-glucosyl-trans-sinapate.
Scientific Research Applications
Glucosyltransferase Genes and Lignin Synthesis
- Sinapic acid plays a major role in the metabolism of phenylpropanoids in Brassicaceae, providing intermediates for sinapoyl esters and lignin synthesis. Glucosyltransferases are crucial in these pathways, contributing to the formation of sinapoylmalate, sinapoylcholine, and sinapyl alcohol-4-O-glucoside, the latter potentially leading to syringyl units in lignins (Lim et al., 2001).
Pharmacological Effects
- Sinapic acid exhibits a range of pharmacological effects, including antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-anxiety activities. Its derivatives, like 4-Vinylsyringol and Sinapine, show potential in various therapeutic applications, suggesting uses in food processing, cosmetics, and pharmaceuticals (Nićiforović & Abramovič, 2014).
Antihyperglycemic Action
- In diabetic rats, sinapic acid has been shown to reduce hyperglycemia. It enhances glucose uptake, affects gene expression related to glucose transport, and influences phospholipase C and protein kinase C signaling pathways (Cherng et al., 2013).
Antioxidant and Neuroprotective Activities
- Sinapic acid demonstrates significant antioxidant and neuroprotective effects. Its ability to mitigate oxidative damage and promote antioxidant capabilities suggests potential therapeutic applications in conditions like Alzheimer's disease (Chen, 2015).
Anxiolytic Properties
- Demonstrating anxiolytic-like properties, sinapic acid effectively increases open-arm activities in elevated plus-maze tests and head-dips in hole-board tests. Its effects are mediated via GABA(A) receptors, enhancing Cl(-) currents in cortical neurons (Yoon et al., 2007).
Chemopreventive Effect in Colon Carcinogenesis
- Sinapic acid has been observed to have a chemopreventive effect against colon carcinogenesis in rats, influencing lipid peroxidation, antioxidant levels, and drug-metabolizing enzymes (Balaji et al., 2014).
Potential in Bone Regeneration
- Sinapic acid's role in promoting bone formation and its therapeutic benefits in bone regeneration have been suggested, especially when incorporated into drug delivery systems like chitosan nanoparticles in polycaprolactone electrospun fibers (Balagangadharan et al., 2019).
Anti-inflammatory Effects
- Sinapic acid exhibits significant anti-inflammatory effects, suppressing inducible nitric oxide synthase, cyclooxygase-2, and proinflammatory cytokines through nuclear factor-kappaB inactivation (Yun et al., 2008).
properties
Product Name |
Sinapic acid O-glucoside |
|---|---|
Molecular Formula |
C17H22O10 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C17H22O10/c1-24-9-5-8(3-4-12(19)20)6-10(25-2)16(9)27-17-15(23)14(22)13(21)11(7-18)26-17/h3-6,11,13-15,17-18,21-23H,7H2,1-2H3,(H,19,20)/b4-3+/t11-,13-,14+,15-,17+/m1/s1 |
InChI Key |
KKLWTTVTWMTNBP-KYXYLJOWSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)/C=C/C(=O)O |
SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C=CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





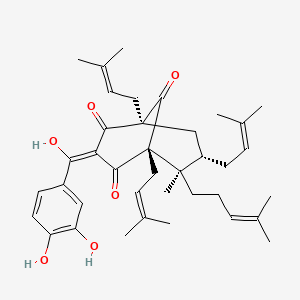
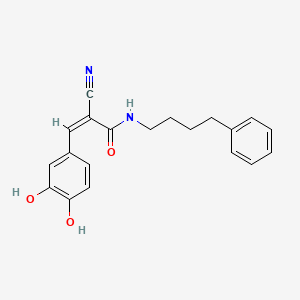
![2-hydroxy-3-[6-hydroxy-5-[(Z)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hex-3-enyl]-3,6-dihydro-2H-pyran-2-yl]-2H-furan-5-one](/img/structure/B1231123.png)

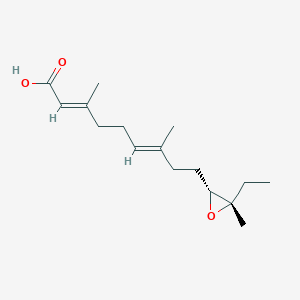


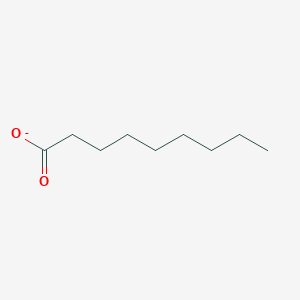

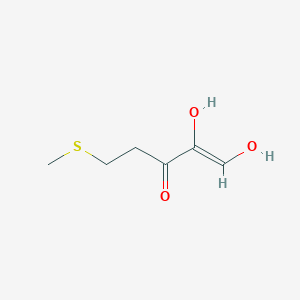
![(4R,4aS,7Z,7aR,12bS)-7-[(Z)-[(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1231139.png)
